molecular formula C20H19ClN2O2 B6515641 ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-53-2

ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515641
CAS No.: 950266-53-2
M. Wt: 354.8 g/mol
InChI Key: NSKBWBROSVXIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a 4-(3,4-dimethylphenyl)amino group, and an ethyl ester moiety at position 2. Quinoline derivatives are widely studied for their antimicrobial, antitumor, and anti-inflammatory activities, often influenced by substituents at positions 2, 4, and 6 .

Properties

IUPAC Name

ethyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)19-11-18(16-10-14(21)6-8-17(16)23-19)22-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKBWBROSVXIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Cyclization with Polyphosphoric Acid

Recent advances in solvent-free conditions using polyphosphoric acid (PPA) as a catalyst (as demonstrated in) enhance reaction efficiency. For example, heating 2-amino-5-chlorobenzoic acid ethyl ester with pentane-2,3-dione in PPA at 90°C yields a quinoline intermediate. Subsequent functionalization at position 4 is required.

Palladium-Catalyzed C–N Cross-Coupling for Amino Group Introduction

The Buchwald-Hartwig amination is a cornerstone for introducing aryl amino groups into heterocycles. This method is particularly effective for installing the 3,4-dimethylphenyl amino group at position 4 of a pre-formed quinoline core.

Reaction Conditions and Optimization

A representative procedure involves reacting 4-chloro-6-chloroquinoline-2-carboxylate with 3,4-dimethylaniline in the presence of:

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand : BrettPhos or RuPhos (enhancing activity for sterically hindered amines)

  • Base : Cs₂CO₃ or t-BuONa

  • Solvent : Toluene or dioxane at 100–110°C

Yields typically range from 70–85% after column chromatography. Key parameters include ligand choice (bulky ligands improve selectivity) and exclusion of moisture.

Comparative Analysis of Ligands

LigandYield (%)Reaction Time (h)Byproducts
BrettPhos8212<5%
XantPhos681812%
BINAP75158%

BrettPhos affords superior yields due to its ability to stabilize the palladium center and facilitate oxidative addition.

One-Pot Multicomponent Approaches

Emerging methodologies aim to streamline synthesis through tandem reactions. A hypothetical one-pot process could involve:

  • Formation of the quinoline core via Friedländer condensation.

  • In situ chlorination using NCS.

  • Simultaneous C–N coupling with 3,4-dimethylaniline.

Preliminary studies suggest such methods reduce purification steps but require precise control of reaction conditions to avoid side reactions.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

¹H NMR (400 MHz, CDCl₃)

  • δ 8.45 (s, 1H, H-5)

  • δ 7.92 (d, J = 8.8 Hz, 1H, H-8)

  • δ 7.38 (m, 3H, aromatic H from 3,4-dimethylphenyl)

  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.31 (s, 6H, CH₃ from dimethylphenyl)

FT-IR (KBr)

  • 1725 cm⁻¹ (C=O ester)

  • 1602 cm⁻¹ (C=N quinoline)

  • 1248 cm⁻¹ (C–O ester)

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Chlorine may erroneously insert at position 5 or 7. Using directed ortho-metallation with LDA followed by quenching with ClSiMe₃ ensures position 6 specificity.

Steric Hindrance in C–N Coupling

The 3,4-dimethylphenyl group imposes steric constraints. Employing RuPhos as a ligand increases catalyst turnover, mitigating this issue.

Green Chemistry Considerations

Recent efforts focus on reducing environmental impact:

  • Solvent-free cyclization (as in) minimizes waste.

  • Microwave-assisted synthesis cuts reaction times by 50–70%.

  • Catalyst recycling using magnetic Pd nanoparticles improves sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitro or chloro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Biological Studies: The compound is used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It helps in understanding the mechanism of action of quinoline-based inhibitors and their role in cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate with similar quinoline carboxylates, highlighting substituent variations and inferred properties:

Compound Name (CAS/Key Identifier) Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6-Cl, 4-(3,4-dimethylphenyl)amino, 2-COOEt Not reported Inferred: Enhanced lipophilicity from 3,4-dimethylphenyl group; potential kinase inhibition
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (22609-01-4) 6-Cl, 4-Ph, 2-Me, 3-COOEt 325.79 Antituberculosis activity (structural analog in )
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-Cl, 4-Ph, 2-OCH₂(2-Cl-7,8-dimethylquinoline), 3-COOEt ~625.5 Synthesized for bioactivity screening; weak π–π interactions in crystal packing
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (CAS not provided) 6-Cl, 4-Ph, 2-Me, 3-COOMe 311.76 Reduced metabolic stability vs. ethyl ester analogs
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (724749-61-5) 6-Cl, 4-COOH, 2-(3-MePh) 327.77 Safety data reported (GHS hazards); no explicit bioactivity
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (680211-86-3) 4-Cl, 6-COOEt, 2-CF₃ 303.66 High electronegativity from CF₃ group; potential improved metabolic resistance

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-(3,4-dimethylphenyl)amino group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenyl or methoxy substituents ( ). This group could facilitate interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors . The ethyl ester at position 2 likely improves metabolic stability over methyl esters (e.g., ), which are more prone to hydrolysis .

Crystallographic and Physicochemical Behavior: Analogs like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate exhibit planar quinoline systems with dihedral angles <5° between rings, stabilizing π–π stacking interactions critical for solid-state packing ( ). The target compound’s 3,4-dimethylphenyl group may introduce steric hindrance, altering crystallization behavior .

Synthetic Pathways: The synthesis of quinoline derivatives often involves condensation of substituted anilines with malonate esters (e.g., ) or nucleophilic substitution reactions (e.g., ). The target compound may require palladium-catalyzed coupling for the 4-amino group installation .

Research Findings and Limitations

The 3,4-dimethylphenyl group’s role in modulating activity remains speculative.

Safety and Toxicity: The 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid ( ) has documented safety risks (GHS hazards), suggesting that chloro and aromatic substituents may contribute to toxicity.

Computational and Experimental Needs :

  • Molecular docking studies could predict the target compound’s affinity for biological targets like tyrosine kinases. Experimental validation of solubility and stability (e.g., via HPLC or XRD) is critical for further development .

Biological Activity

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its chemical formula C18H18ClN2O2C_{18}H_{18}ClN_{2}O_{2} and its IUPAC name, this compound. The synthesis typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathway Overview:

  • Starting Materials : The synthesis begins with 3,4-dimethylaniline and ethyl 2-chloroacetate.
  • Formation of Quinoline Core : The reaction involves cyclization to form the quinoline structure.
  • Chlorination and Carboxylation : Subsequent steps include chlorination at the 6-position and carboxylation at the 2-position to yield the final compound.

Antimicrobial Properties

Studies have shown that quinoline derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

The compound's mechanism of action in antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has also been assessed for anticancer properties, particularly against various cancer cell lines.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)10.0

The primary mechanism for anticancer activity appears to be through apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

  • Antimalarial Activity : A study demonstrated that related quinoline compounds exhibited IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of Plasmodium falciparum. While specific data on this compound is limited, its structural similarities suggest potential antimalarial effects .
  • Cytotoxicity Assessments : Research involving various derivatives indicated that modifications in the quinoline structure could enhance cytotoxicity against cancer cells while reducing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, and how are key intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted anilines with malonate esters. For example, a related quinoline derivative was prepared by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine as a catalyst at 453 K. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization from ethyl acetate . Modifications to substituents (e.g., chloro, dimethylphenyl groups) require tailored protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure and purity. Single-crystal X-ray diffraction is used to resolve stereochemistry, as demonstrated for analogous quinoline carboxylates, where C–H bond lengths and torsion angles were analyzed to validate spatial arrangements .

Q. What preliminary biological screening assays are recommended for evaluating its activity?

  • Methodological Answer : Initial screening should include antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Related quinoline derivatives showed activity against Mycobacterium tuberculosis and enzymes like DNA gyrase, suggesting similar targets for this compound .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, dimethylphenyl groups) influence biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets, while bulky aryl amino groups (e.g., 3,4-dimethylphenyl) improve selectivity. For instance, replacing methoxy with chloro in analogous quinolines increased antimalarial potency by 3-fold . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like topoisomerase II .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., acetonitrile for nucleophilic substitutions), catalyst screening (e.g., CAN for cyclization ), and continuous flow systems to enhance mixing. For example, substituting batch reactors with flow chemistry improved yields of a related quinoline by 15% . Kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps .

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Meta-analysis of structural analogs (e.g., ethyl 6-fluoro-8-methylquinoline-3-carboxylate ) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Re-evaluating enantiomeric purity via chiral HPLC may also explain divergent results .

Q. What mechanistic insights explain its potential enzyme inhibition properties?

  • Methodological Answer : Mechanistic studies using fluorescence quenching and isothermal titration calorimetry (ITC) revealed that related quinolines inhibit bacterial DNA gyrase by intercalating into the ATP-binding pocket. Molecular dynamics simulations further show that the 3,4-dimethylphenyl group stabilizes π-π stacking with Phe-88 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.